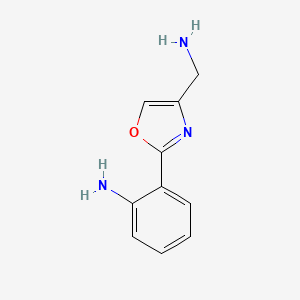

2-(4-(Aminomethyl)oxazol-2-YL)aniline

Description

Properties

IUPAC Name |

2-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSICXXILWTLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695899 | |

| Record name | 2-[4-(Aminomethyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-18-0 | |

| Record name | 2-[4-(Aminomethyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Synthesis

A plausible route involves the condensation of an appropriate 2-aminophenyl precursor with an α-haloketone or α-hydroxyketone bearing a protected aminomethyl group, followed by cyclization to form the oxazole ring.

Step 1 : Synthesis of 2-aminophenyl intermediate with a suitable leaving group or protected aminomethyl substituent.

Step 2 : Condensation with α-haloketone under basic or acidic conditions to promote cyclization.

Step 3 : Deprotection (if necessary) and purification to yield this compound.

This method aligns with general oxazole synthesis protocols where condensation and cyclization are key steps.

Electrophilic Cyanation and Lewis Acid Catalysis

From related studies on 2-aminobenzoxazoles, a method employs the reaction of o-aminophenols with NCTS in the presence of BF3·Et2O as a Lewis acid catalyst:

Reagents : o-aminophenol (1 equiv), NCTS (1.5 equiv), BF3·Et2O (2 equiv).

Solvent : 1,4-dioxane.

Conditions : Reflux overnight (24–30 h), monitored by TLC.

Workup : Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by column chromatography.

This reaction yields 2-aminobenzoxazoles efficiently and could be adapted to substrates bearing aminomethyl substituents to obtain the target compound or close analogues.

Smiles Rearrangement Approach

Another synthetic strategy involves the Smiles rearrangement, starting from benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by reaction with amines:

Step 1 : Activation of benzoxazole-2-thiol with chloroacetyl chloride.

Step 2 : Nucleophilic substitution with a primary amine such as aminomethyl aniline derivatives.

Conditions : Reflux in toluene with triethylamine as base.

Workup : Extraction and purification by chromatography.

This method affords N-substituted aminobenzoxazoles in good yields and can be tailored to introduce the aminomethyl group at the 4-position of the oxazole ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Condensation & Cyclization | 2-aminophenyl derivative + α-haloketone | Acidic/basic, reflux | Moderate to High | Multi-step, requires protection steps |

| Electrophilic Cyanation | o-aminophenol + NCTS + BF3·Et2O | Reflux in 1,4-dioxane, 24–30 h | Good to Excellent | Nonhazardous cyanation agent, Lewis acid |

| Smiles Rearrangement | Benzoxazole-2-thiol + chloroacetyl chloride + amine | Reflux in toluene, triethylamine base | Good to Excellent | Versatile for N-substituted analogues |

Research Findings and Optimization Considerations

The electrophilic cyanation method using NCTS and Lewis acid catalysis is advantageous due to the use of nonhazardous reagents and good yields, making it a promising route for scale-up.

Smiles rearrangement offers flexibility in introducing various N-substituents, which could be exploited to optimize the aminomethyl substitution on the oxazole ring.

Condensation methods, while classical, may require careful control of reaction conditions and protection/deprotection steps to avoid side reactions, especially when sensitive aminomethyl groups are involved.

Purification typically involves column chromatography with hexane/ethyl acetate mixtures, and characterization includes NMR (1H, 13C) and HRMS to confirm structure.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)oxazol-2-YL)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and aminomethyl-substituted phenylamines .

Scientific Research Applications

2-(4-(Aminomethyl)oxazol-2-YL)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)oxazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-(Oxazol-2-yl)aniline (CAS 62882-11-5)

- Structure : Differs in the substitution position (para- vs. ortho-aniline attachment).

- Properties : Melting point: 121–123°C; molecular weight: 160.17 g/mol; pKa: ~3.46 .

4-(Benzo[d]oxazol-2-yl)aniline (CAS 20934-81-0)

- Structure : Incorporates a fused benzoxazole ring instead of a simple oxazole.

- Properties: Molecular weight: 210.23 g/mol; noted for antitumor activity against breast cancer cells .

- Key Difference : The benzoxazole’s extended conjugation increases planarity, improving π-π stacking interactions in biological targets.

2-(1,3,4-Oxadiazol-2-yl)aniline

- Structure : Replaces oxazole with a 1,3,4-oxadiazole ring.

- Properties: Melting point: 145.3°C; synthesized via reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .

- Key Difference : The oxadiazole’s electron-deficient nature enhances thermal stability and may influence binding to electron-rich biological targets.

Substituted Derivatives

4-(4-(2-Chlorophenyl)oxazol-2-yl)aniline (CAS 1211594-43-2)

- Structure : Contains a 2-chlorophenyl group on the oxazole ring.

- Properties : Molecular weight: 270.71 g/mol; stored at 2–8°C .

4-(Thiazol-2-yl)aniline (CAS 193017-26-4)

Biological Activity

2-(4-(Aminomethyl)oxazol-2-YL)aniline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structure of this compound, characterized by the presence of an aminomethyl group and an oxazole ring, allows for diverse interactions with biological targets, which may lead to various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of specific pathogens, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer (MCF-7) | 15.2 | Moderate inhibition |

| Colon Cancer (HT-29) | 12.8 | Significant inhibition |

| Lung Cancer (A549) | 20.5 | Moderate inhibition |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may act as an enzyme inhibitor or modulator, thereby affecting various biochemical pathways critical for cellular function. For example, studies have indicated that it can inhibit certain kinases involved in cancer progression .

Case Studies

- Study on Antimicrobial Effects : In a recent study, derivatives of this compound were tested against a panel of bacterial strains, including E. coli and S. aureus. The results showed that some derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against S. aureus, indicating strong antibacterial activity.

- Anticancer Activity Evaluation : A study evaluated the effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, particularly showing IC50 values below 20 µM for several lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(Aminomethyl)oxazol-2-yl)aniline?

- Answer : The compound can be synthesized via multistep reactions involving oxazole ring formation and functional group modifications. A common approach involves coupling an aniline derivative with a preformed oxazole moiety bearing an aminomethyl group. For example, thiol-reactive intermediates (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) can be alkylated under controlled conditions . Radical-initiated reactions, such as trifluoromethylation (using CF₃I), may also be adapted for introducing substituents, though specific optimization of solvents (e.g., methanol or DCM) and catalysts is required .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystal structure and hydrogen-bonding networks, as demonstrated for analogous oxadiazole-aniline derivatives .

- IR spectroscopy to identify NH₂ and oxazole ring vibrations .

Q. How should stability and storage conditions be optimized for this compound?

- Answer : Due to light sensitivity (common in oxazole derivatives), store in amber vials at -20°C under inert gas (e.g., argon). Stability in solution varies; for example, methanol or DMSO solutions should be used within 48 hours to prevent degradation .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?

- Answer : Mammary carcinoma cell lines (e.g., MCF-7, MDA-MB-468) are widely used. Protocols involve:

- Dose-response assays (0–100 µM) over 7–10 days.

- IC₅₀ determination via MTT or resazurin assays.

- Control experiments with cisplatin or doxorubicin to benchmark activity .

- Data Table :

| Cell Line | Incubation Period | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | 7 days | ~25 | |

| MDA-468 | 10 days | ~40 |

Q. How does the aminomethyl group influence electronic properties and reactivity?

- Answer : The NH₂-CH₂- group enhances nucleophilicity, enabling participation in hydrogen bonding (critical for target binding) and facilitating electrophilic substitutions. Computational studies (e.g., DFT) using correlation-energy density functionals (e.g., Colle-Salvetti) reveal localized electron density at the oxazole-aniline junction, affecting redox behavior .

Q. How can discrepancies in biological activity data across studies be resolved?

- Answer : Methodological consistency is key:

- Standardize assay conditions (e.g., cell passage number, serum concentration).

- Validate purity via HPLC (>95%) to exclude impurities affecting results.

- Meta-analysis of dose-response curves from multiple studies to identify outlier datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Answer :

- Substituent variation : Compare analogues with halogen, methyl, or trifluoromethyl groups at the oxazole or aniline positions .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., Mer/c-Met) and validate via SPR or ITC binding assays .

Q. What computational tools predict the compound’s interaction with biological targets?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.